molecular formula C17H18N6O3 B2660557 8-{[(1Z)-2-(2-hydroxyphenyl)-1-azaprop-1-enyl]amino}-3-methyl-7-prop-2-enyl-1, 3,7-trihydropurine-2,6-dione CAS No. 300835-74-9

8-{[(1Z)-2-(2-hydroxyphenyl)-1-azaprop-1-enyl]amino}-3-methyl-7-prop-2-enyl-1, 3,7-trihydropurine-2,6-dione

Cat. No. B2660557
CAS RN: 300835-74-9
M. Wt: 354.37
InChI Key: DDEQXOSNTQUXKF-JMIUGGIZSA-N
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Description

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Molecular Structure Analysis

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Chemical Reactions Analysis

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properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate to form chalcone, which is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with methyl acetoacetate to form the final product.", "Starting Materials": [ "2-hydroxyacetophenone", "ethyl acetoacetate", "hydrazine hydrate", "methyl acetoacetate" ], "Reaction": [ "Step 1: Condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base to form chalcone.", "Step 2: Reaction of chalcone with hydrazine hydrate to form the corresponding hydrazone.", "Step 3: Reaction of the hydrazone with methyl acetoacetate in the presence of a base to form the final product." ] }

CAS RN

300835-74-9

Product Name

8-{[(1Z)-2-(2-hydroxyphenyl)-1-azaprop-1-enyl]amino}-3-methyl-7-prop-2-enyl-1, 3,7-trihydropurine-2,6-dione

Molecular Formula

C17H18N6O3

Molecular Weight

354.37

IUPAC Name

8-[(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methyl-7-prop-2-enylpurine-2,6-dione

InChI

InChI=1S/C17H18N6O3/c1-4-9-23-13-14(22(3)17(26)19-15(13)25)18-16(23)21-20-10(2)11-7-5-6-8-12(11)24/h4-8,24H,1,9H2,2-3H3,(H,18,21)(H,19,25,26)/b20-10-

InChI Key

DDEQXOSNTQUXKF-JMIUGGIZSA-N

SMILES

CC(=NNC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C)C3=CC=CC=C3O

solubility

not available

Origin of Product

United States

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